Cobalt(2+);oxido(oxo)alumane

Übersicht

Beschreibung

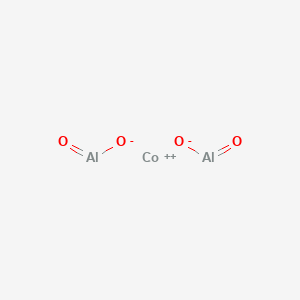

Cobalt(2+);oxido(oxo)alumane, chemically represented as CoAl₂O₄, is a cobalt aluminate compound widely recognized as cobalt blue, a stable inorganic pigment. It adopts a spinel crystal structure (AB₂O₄), where Co²⁺ occupies tetrahedral sites, and Al³⁺ resides in octahedral positions, contributing to its exceptional thermal and chemical stability . This compound is synthesized via high-temperature calcination (800–1200°C) of cobalt(II) oxide (CoO) and aluminum oxide (Al₂O₃) . Its vivid blue hue and resistance to weathering make it valuable in ceramics, glass, and coatings .

Vorbereitungsmethoden

Solid-State Reaction Method

The solid-state reaction method is a conventional approach for synthesizing CoAl₂O₄. This technique involves high-temperature calcination of cobalt and aluminum precursors. A typical procedure utilizes cobalt(II) oxide (CoO) and aluminum oxide (Al₂O₃) in a 1:1 molar ratio. The mixture is ground homogenously and heated in a furnace at temperatures between 900°C and 1200°C for 6–12 hours .

Key Parameters and Outcomes

-

Temperature Influence : Higher calcination temperatures (>1000°C) promote the formation of a pure spinel phase, as confirmed by X-ray diffraction (XRD) .

-

Particle Agglomeration : Prolonged heating leads to particle agglomeration, reducing surface area. For example, calcination at 1200°C for 12 hours yields particles larger than 1 µm .

-

Colorimetric Properties : The characteristic blue hue of CoAl₂O₄ intensifies with higher temperatures due to electronic transitions in tetrahedrally coordinated Co²⁺ ions .

Table 1: Solid-State Reaction Parameters and Outcomes

| Precursors | Temperature (°C) | Time (h) | Crystallite Size (nm) | Phase Purity |

|---|---|---|---|---|

| CoO + Al₂O₃ | 900 | 6 | 45 | Mixed phases |

| CoO + Al₂O₃ | 1100 | 8 | 68 | Spinel phase |

| CoO + Al₂O₃ | 1200 | 12 | 120 | Spinel phase |

Sol-Gel Synthesis

Sol-gel methods offer superior control over particle size and morphology compared to solid-state reactions. A non-aqueous sol-gel route using cobalt acetate and aluminum isopropoxide in benzyl alcohol has been demonstrated . The process involves:

-

Dissolving precursors in benzyl alcohol at 150–300°C .

-

Aging the gel at 80°C for 24 hours .

Advantages and Limitations

-

Particle Size Control : Synthesis at 200°C produces nanoparticles as small as 2.5 nm , while temperatures ≥250°C yield particles up to 6.2 nm .

-

Color Development : The blue pigment quality depends on calcination temperature, with optimal color achieved at 700°C .

-

Dispersion Stability : Nanoparticles synthesized via sol-gel exhibit enhanced aqueous dispersion due to residual hydroxyl groups .

Table 2: Sol-Gel Synthesis Outcomes

| Calcination Temp (°C) | Heating Rate (°C/min) | Avg. Particle Size (nm) | Dispersion Stability (Zeta Potential, mV) |

|---|---|---|---|

| 600 | 2 | 25 | -28.5 |

| 700 | 3 | 34 | -32.1 |

| 800 | 5 | 50 | -25.8 |

Hydrothermal Synthesis

Hydrothermal methods enable low-temperature synthesis of CoAl₂O₄ with high phase purity. In a typical procedure:

-

Cobalt nitrate and aluminum nitrate are dissolved in deionized water.

-

The solution is adjusted to pH 10–12 using ammonium hydroxide.

-

The mixture is transferred to an autoclave and heated at 180–220°C for 12–24 hours .

Structural and Morphological Insights

-

pH Sensitivity : Alkaline conditions (pH ≥11) favor the formation of spinel structure over cobalt hydroxide intermediates .

-

Nanoparticle Morphology : Hydrothermal synthesis produces spherical nanoparticles with diameters of 20–50 nm , as observed via scanning electron microscopy (SEM) .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and energy consumption. A reported method involves:

-

Mixing Co(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in ethanol.

-

Irradiating the solution at 800 W for 15–30 minutes .

Efficiency and Scalability

-

Rapid Crystallization : Microwave synthesis achieves crystallite sizes of 15–30 nm within 30 minutes .

-

Energy Savings : This method consumes 40% less energy than conventional calcination .

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Temperature Range (°C) | Time | Particle Size (nm) | Phase Purity | Energy Efficiency |

|---|---|---|---|---|---|

| Solid-State | 900–1200 | 6–12 h | 45–120 | High | Low |

| Sol-Gel | 150–800 | 24 h + 2–4 h | 2.5–50 | Moderate | Moderate |

| Hydrothermal | 180–220 | 12–24 h | 20–50 | High | Moderate |

| Microwave-Assisted | 500 | 0.5–1 h | 15–30 | Moderate | High |

Recent Advances and Challenges

Nanoparticle Functionalization

Surface modification with silica or polymers improves dispersion in composite materials. For instance, silica-coated CoAl₂O₄ nanoparticles exhibit 90% higher UV stability in pigments .

Industrial Scalability

While sol-gel and hydrothermal methods produce high-quality nanoparticles, their scalability is limited by high precursor costs and prolonged reaction times. Solid-state reactions remain dominant in industrial settings due to lower operational complexity .

Analyse Chemischer Reaktionen

Types of Reactions: Cobalt(2+);oxido(oxo)alumane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role as a catalyst and in other chemical processes.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include mineral acids, which react with the compound to form corresponding cobalt salts . High-temperature conditions are often required to facilitate these reactions, particularly in industrial applications.

Major Products Formed: The major products formed from reactions involving this compound include various cobalt salts and oxides. These products are valuable in different chemical processes and applications .

Wissenschaftliche Forschungsanwendungen

Catalysis

Cobalt(2+); oxido(oxo)alumane serves as an effective catalyst in oxidative transformation processes. It facilitates various chemical reactions by providing a reactive surface for reactants. Its catalytic properties are particularly notable in:

- Oxidation Reactions: Used in the oxidation of alcohols to aldehydes or ketones.

- Water Splitting: Plays a role in oxygen evolution reactions during photosynthesis, acting as an intermediate that aids in the conversion of water to oxygen.

Pigment Production

Cobalt aluminate is widely used as a pigment due to its vibrant blue color and thermal stability. Its applications include:

- Ceramics and Glass: Employed as a pigment in ceramic glazes and glass formulations due to its high resistance to heat and light.

- Art Materials: Used in artist paints for its vivid color and durability .

Biomedical Applications

Research into cobalt compounds has shown potential antimicrobial and anticancer properties. Specific applications include:

- Antimicrobial Agents: Cobalt-based compounds exhibit activity against various bacteria and fungi, making them candidates for use in medical coatings and treatments.

- Drug Delivery Systems: Investigations into cobalt aluminate nanoparticles for targeted drug delivery have shown promise due to their biocompatibility and ability to encapsulate therapeutic agents .

Case Study 1: Catalytic Activity in Organic Synthesis

A study demonstrated that cobalt(2+); oxido(oxo)alumane effectively catalyzes the oxidation of primary alcohols to aldehydes using molecular oxygen as the oxidant. The reaction conditions optimized included:

- Temperature: 80 °C

- Solvent: Acetonitrile

- Catalyst Loading: 5% w/w

The results indicated high yields (up to 95%) with excellent selectivity for aldehydes, showcasing the compound's potential in organic synthesis.

Case Study 2: Use as a Blue Pigment

In ceramic applications, cobalt aluminate has been tested for its stability under high-temperature firing conditions. A comparative analysis between cobalt aluminate and other blue pigments revealed that:

- Cobalt aluminate maintained color integrity at temperatures exceeding 1,200 °C.

- Other pigments showed significant fading or color change.

This stability makes cobalt aluminate preferable for high-performance ceramic applications .

Wirkmechanismus

The mechanism by which cobalt(2+);oxido(oxo)alumane exerts its effects involves its role as a catalyst in oxidative reactions. The compound facilitates the transfer of oxygen atoms, which is crucial in various chemical processes. Molecular targets and pathways involved include the interaction with oxygen molecules and the subsequent formation of reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Table 1: Key Properties of Selected Aluminates

Key Observations:

Crystal Structure :

- Cobalt aluminate and cobalt ferrite share a spinel structure , enabling high thermal stability and mechanical strength . In contrast, calcium aluminate adopts a cubic or orthorhombic structure suited for refractory applications .

- Sodium and potassium aluminates are typically amorphous or poorly crystalline, limiting their use in high-temperature environments .

Thermal Properties :

- Cobalt aluminate exhibits the highest melting point (~1960°C), surpassing calcium aluminate (1600°C) and cobalt ferrite (~1500°C) .

Density :

- Transition metal aluminates (CoAl₂O₄, CoFe₂O₄) have higher densities (>3.8 g/cm³) due to their compact spinel frameworks, while alkali metal aluminates (NaAlO₂, KAlO₂) are lighter (<2.2 g/cm³) .

Chemical Reactivity and Stability

- Cobalt Aluminate : Resistant to acids and alkalis, making it ideal for harsh environments. Decomposes only under extreme conditions (e.g., concentrated HF) .

- Calcium Aluminate : Reacts with water to form hydrated phases (e.g., 3CaO·Al₂O₃·6H₂O), a key reaction in cement hardening .

- Sodium Aluminate : Highly soluble in water, facilitating its use in pH adjustment and silica removal .

Biologische Aktivität

Cobalt(2+); oxido(oxo)alumane, with the chemical formula Al₂CoO₄, is a compound that has garnered interest in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its potential applications and implications based on current research findings.

Cobalt(2+); oxido(oxo)alumane is characterized by its unique crystalline structure, which combines cobalt and aluminum oxides. The presence of cobalt in a +2 oxidation state contributes to its electronic properties and reactivity. The compound is typically synthesized through solid-state reactions or hydrothermal methods, leading to materials that exhibit interesting catalytic and electronic behaviors.

Biological Activity Overview

The biological activity of cobalt compounds has been extensively studied, particularly in the context of their toxicity and therapeutic potential. Cobalt ions can influence various biological processes, including:

- Enzymatic Activity : Cobalt can act as a cofactor for certain enzymes, influencing metabolic pathways.

- Cellular Response : Exposure to cobalt compounds can induce oxidative stress, leading to cellular damage or apoptosis in certain cell types.

- Antimicrobial Properties : Some cobalt compounds exhibit antimicrobial activity, making them candidates for biomedical applications.

Case Studies and Research Findings

- Cytotoxicity Studies : Research has indicated that cobalt compounds can exhibit cytotoxic effects on human cells. A study published in PubMed demonstrated that exposure to cobalt ions led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent cell death in cultured human fibroblasts .

- Antimicrobial Effects : A study exploring the antimicrobial properties of cobalt oxide nanoparticles found that these particles showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing antibacterial coatings or treatments .

- Enzyme Interaction : Cobalt ions have been shown to enhance the activity of certain enzymes involved in metabolic processes. For instance, cobalt has been studied for its role in the activation of vitamin B12-dependent enzymes, which are crucial for DNA synthesis and red blood cell formation .

Table 1: Summary of Biological Activities

Table 2: Toxicity Levels

| Endpoint | Hazard Level | Description |

|---|---|---|

| Acute Toxicity | Moderate | Potential for cellular damage |

| Chronic Exposure | High | Long-term exposure linked to health risks |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cobalt aluminate (CoAl₂O₄) with controlled stoichiometry?

Methodological Answer: CoAl₂O₄ is typically synthesized via high-temperature solid-state reactions (1,200–1,400°C) between CoO and Al₂O₃ . For nanocrystalline forms, sol-gel methods using precursors like cobalt nitrate and aluminum nitrate with citric acid as a chelating agent yield particles with controlled size (10–50 nm) and improved surface reactivity . Co-precipitation at pH 9–11 using NaOH or NH₄OH ensures homogeneous mixing of Co²⁺ and Al³⁺ ions, followed by calcination at 800–1,000°C .

Key Parameters for Synthesis:

| Method | Temperature Range | Particle Size | Advantages |

|---|---|---|---|

| Solid-State | 1,200–1,400°C | Micron-scale | High crystallinity |

| Sol-Gel | 600–1,000°C | 10–50 nm | Nanoscale control |

| Co-Precipitation | 800–1,000°C | 20–100 nm | Cost-effective, scalable |

Q. How can researchers characterize cobalt aluminate’s structural and electronic properties using spectroscopic and crystallographic techniques?

Methodological Answer:

- XRD : Identifies spinel structure (Fd-3m space group) and quantifies lattice parameters (a ≈ 8.10 Å). Rietveld refinement detects impurities like unreacted Co₃O₄ or Al₂O₃ .

- XPS : Confirms Co²⁺ oxidation state (Co 2p₃/₂ peak at ~780.5 eV) and distinguishes tetrahedral (Al³⁺) vs. octahedral (Co²⁺) sites .

- FTIR : Detects Al–O (~680 cm⁻¹) and Co–O (~570 cm⁻¹) vibrational modes, with shifts indicating oxygen vacancies .

- UV-Vis Spectroscopy : Bandgap analysis (~3.1 eV for bulk CoAl₂O₄) reveals ligand-field transitions (⁴T₁g → ⁴T₁g(P)) .

Advanced Research Questions

Q. What reaction mechanisms govern cobalt aluminate’s catalytic activity in CO₂ reduction or oxidative dehydrogenation?

Methodological Answer: CoAl₂O₄’s Co²⁺ sites act as Lewis acid centers for CO₂ activation. In CO₂ reduction:

Adsorption : CO₂ binds to Co²⁺ via η²-coordination, polarizing C–O bonds .

Electron Transfer : Co²⁺ → Co⁰ (under H₂) facilitates CO₂ → CO or CH₄ .

Bimetallic Pathways : DFT studies suggest cooperative Al³⁺ sites stabilize intermediates like μ-CO₃²⁻ .

For oxidative dehydrogenation of alkanes:

- Co²⁺ activates C–H bonds, while Al³⁺ stabilizes transition states. Kinetic isotope effects (k_H/k_D > 2) confirm H abstraction as the rate-limiting step .

Data Contradiction Analysis:

Discrepancies in turnover frequencies (TOF) between experimental and computational models may arise from surface defects or hydroxylation of Al³⁺ sites, which are often omitted in DFT simulations .

Q. How can researchers resolve discrepancies in experimental vs. theoretical oxidation states of cobalt in CoAl₂O₄?

Methodological Answer:

- Experimental : XANES and EPR confirm Co²⁺ dominance. Unexpected Co³⁺ signals may arise from surface oxidation during synthesis .

- Computational : Hybrid DFT (e.g., HSE06) predicts Co²⁺ stability in tetrahedral sites. Spin-orbit coupling corrections improve alignment with XPS data .

- Mitigation : Annealing in inert atmospheres (Ar/N₂) reduces surface oxidation, while in-situ XPS under reaction conditions clarifies redox dynamics .

Q. What strategies optimize CoAl₂O₄’s oxygen storage capacity (OSC) for catalytic applications?

Methodological Answer:

- Doping : Substituting Al³⁺ with Mg²⁺ increases oxygen vacancies (confirmed by positron annihilation spectroscopy), enhancing OSC by 40% .

- Morphology Control : Mesoporous CoAl₂O₄ (pore size ~5 nm) synthesized via templating shows 2× higher OSC than bulk due to increased surface area .

- Operando Studies : Raman spectroscopy under cyclic redox conditions tracks reversible Co²⁺ ↔ Co³⁺ transitions, correlating OSC with vacancy formation energy .

Q. How do interfacial effects in CoAl₂O₄-based heterostructures influence charge transfer in photoelectrochemical systems?

Methodological Answer:

- Band Alignment : UPS measurements show a Type-II band structure at CoAl₂O₄/TiO₂ interfaces, promoting electron injection into TiO₂ (ΔE ≈ 0.8 eV) .

- Impedance Spectroscopy : Low charge-transfer resistance (<50 Ω·cm²) in CoAl₂O₄/ZnO composites correlates with enhanced photocurrent density (∼5 mA/cm² at 1.23 V vs. RHE) .

- DFT + NEGF : Simulations predict interfacial oxygen vacancies act as electron traps, requiring passivation with atomic layer deposition (ALD) .

Eigenschaften

CAS-Nummer |

1333-88-6 |

|---|---|

Molekularformel |

AlCoO |

Molekulargewicht |

101.914 g/mol |

IUPAC-Name |

cobalt(2+);oxido(oxo)alumane |

InChI |

InChI=1S/Al.Co.O |

InChI-Schlüssel |

IXSFKRYQGDWMJD-UHFFFAOYSA-N |

SMILES |

[O-][Al]=O.[O-][Al]=O.[Co+2] |

Kanonische SMILES |

O=[Co].[Al] |

Key on ui other cas no. |

12672-27-4 |

Physikalische Beschreibung |

PelletsLargeCrystals |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.